molecular formula C19H15N7O3 B2982433 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-46-5

3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Katalognummer: B2982433
CAS-Nummer: 890953-46-5
Molekulargewicht: 389.375
InChI-Schlüssel: JQDKISGZALVEEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C19H15N7O3 and its molecular weight is 389.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrazole derivatives, including similar compounds to "3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide", have been synthesized and characterized through various chemical analyses. For instance, Titi et al. (2020) reported the synthesis and X-Ray crystal study of pyrazole derivatives, identifying their structure and confirming the origin of biological activity against breast cancer and microbes through theoretical physical and chemical properties calculations (Titi et al., 2020). Such studies provide a foundation for understanding the structural basis of the biological activities of pyrazole derivatives.

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus. For example, El-Naem et al. (2003) synthesized compounds with anticancer activity by testing them against 60 types of human cancer cell lines, where certain derivatives showed potent activity (El-Naem et al., 2003). This research highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment.

Antimicrobial Activity

Additionally, compounds structurally related to "this compound" have been evaluated for their antimicrobial efficacy. Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, demonstrating significant antimicrobial effects (Bondock et al., 2008). Such studies suggest the utility of these compounds in combating microbial infections.

Antitumor and Antiviral Activities

Moreover, the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine ribonucleosides have shown promising results in antitumor and antiviral activities. Petrie et al. (1985) prepared and tested several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, finding significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Wirkmechanismus

    Target of action

    Compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .

    Mode of action

    These compounds might bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of CDKs . This could lead to cell cycle arrest and apoptosis in cancer cells .

    Biochemical pathways

    The primary pathway affected would be the cell cycle, particularly the transition from G1 phase to S phase, which is regulated by CDKs .

    Result of action

    Inhibition of CDKs could lead to cell cycle arrest and induction of apoptosis, potentially leading to the death of cancer cells .

Eigenschaften

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDKISGZALVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.